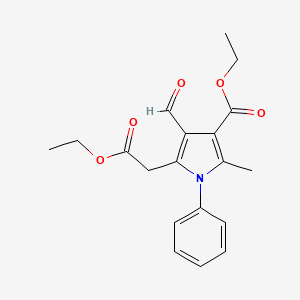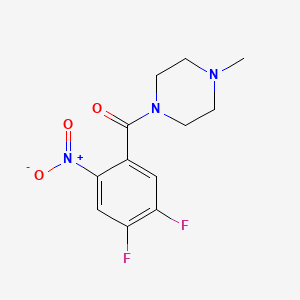![molecular formula C15H13IN2O4 B14948852 2-hydroxy-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B14948852.png)
2-hydroxy-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse chemical and biological activities
Métodos De Preparación
The synthesis of 2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-hydroxy-3-iodo-5-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield.
Análisis De Reacciones Químicas
2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The presence of iodine and methoxy groups makes the compound susceptible to nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes. These complexes are studied for their catalytic and electronic properties.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: Due to its biological activity, the compound is being investigated for its therapeutic potential in treating infections and cancer.
Industry: It is used as a corrosion inhibitor for metals, particularly in acidic environments. The compound forms a protective layer on the metal surface, preventing corrosion.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide involves its interaction with biological molecules. The compound can bind to metal ions, forming complexes that interfere with the function of enzymes and other proteins. In antimicrobial applications, it disrupts the cell membrane and inhibits essential metabolic processes. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide include:
4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but lacks the iodine atom, which may affect its biological activity and chemical reactivity.
2-hydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide:
4-hydroxy-N’-[(2-hydroxyphenyl)methylidene]benzohydrazide: This compound has a hydroxyl group in the ortho position, which can influence its coordination chemistry and biological activity.
The uniqueness of 2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide lies in the presence of the iodine atom and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H13IN2O4 |
|---|---|
Peso molecular |
412.18 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13IN2O4/c1-22-13-7-9(6-11(16)14(13)20)8-17-18-15(21)10-4-2-3-5-12(10)19/h2-8,19-20H,1H3,(H,18,21)/b17-8+ |
Clave InChI |
BAEZAYUIJYYADV-CAOOACKPSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)I)O |
SMILES canónico |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine](/img/structure/B14948778.png)
![2-(2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14948784.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14948790.png)

![N-[(Z)-1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B14948804.png)


![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-bromobenzoate](/img/structure/B14948828.png)


![2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948844.png)
![Propyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14948853.png)
![(4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B14948861.png)
![2-Oxo-2H-chromene-3-carboxylic acid [2-(adamantan-1-yloxy)-ethyl]-amide](/img/structure/B14948865.png)
